4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzoic acid
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Overview
Description
4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzoic acid is a complex organic compound that features a benzothiazole moiety linked to a benzoic acid derivative
Preparation Methods
The synthesis of 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of catalysts such as L-proline and solvents like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .
Scientific Research Applications
4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: This compound has shown potential as a biological probe due to its ability to interact with specific biomolecules.
Medicine: Research has indicated its potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of certain cancer cells.
Industry: It is used in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzoic acid include:
4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid: This compound has a similar structure but features a thioether linkage instead of a hydrazone linkage.
4-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]-1,2-benzenediol: This compound has a similar hydrazone linkage but differs in the substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific hydrazone linkage and the presence of both benzothiazole and benzoic acid moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11N3O2S |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C15H11N3O2S/c19-14(20)11-7-5-10(6-8-11)9-16-18-15-17-12-3-1-2-4-13(12)21-15/h1-9H,(H,17,18)(H,19,20)/b16-9+ |
InChI Key |
RTAGAKOFXYCGPO-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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